3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride
Overview
Description
3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride: is an organic compound that features a furan ring, a dimethylamino group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Dimethylamino Group: This step involves the alkylation of a suitable precursor with dimethylamine.
Formation of the Propanone Moiety:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and the dimethylamino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation Products: Furan oxides.
Reduction Products: Reduced amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride
- 3-(Dimethylamino)-1-(pyridin-2-yl)propan-1-one hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring (furan, thiophene, pyridine).
- Reactivity: The presence of different heteroatoms (oxygen, sulfur, nitrogen) affects the reactivity and stability of the compounds.
- Applications: While all compounds have potential applications in organic synthesis and medicinal chemistry, their specific uses may vary based on their unique properties.
Biological Activity
3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its furan ring and dimethylamino group, is primarily investigated for its effects on neurotransmitter systems, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.
- Molecular Formula : C9H13ClN2O
- Molecular Weight : 167.205 g/mol
The presence of the furan ring contributes to the compound's unique reactivity and biological interactions, while the dimethylamino group enhances its solubility and potential pharmacological effects.
Research indicates that this compound interacts with various neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions may underpin its potential antidepressant properties.
Interaction Studies
Preliminary studies have shown that this compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and reuptake mechanisms. The following table summarizes key findings from interaction studies:
Receptor Type | Effect | Reference |
---|---|---|
Serotonin Receptors | Potential agonist activity | |
Dopamine Receptors | Modulation of dopaminergic signaling | |
Metabolic Enzymes | Possible impact on drug metabolism |
Antidepressant Properties
The compound has been investigated for its antidepressant-like effects in various animal models. Studies suggest that it may exhibit significant improvements in depressive behaviors, likely through modulation of serotonergic and dopaminergic systems.
Neuropharmacological Effects
In addition to its antidepressant potential, research has indicated that this compound may influence cognitive functions and memory processes, making it a candidate for further exploration in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | C9H13ClNOS | Contains a thiophene ring; explored for antidepressant properties. |
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | C15H18ClNO | Larger aromatic system; potential for different biological activities. |
3-Dimethylamino-1-(5-methyl-furan-2-yl)-propenone | C11H15N | Features a propenone structure; different reactivity profile. |
The structural variations among these compounds lead to distinct biological activities, highlighting the significance of the furan ring in this compound.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Neuropharmacological Study : A study involving rodent models demonstrated significant reductions in depressive-like behaviors after administration of this compound, suggesting its efficacy as an antidepressant.
- Cognitive Function Assessment : Another investigation assessed cognitive performance in mice treated with this compound, revealing enhanced memory retention compared to control groups.
Properties
IUPAC Name |
3-(dimethylamino)-1-(furan-2-yl)propan-1-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELXXWKTSWWFGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CO1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492683 | |
Record name | 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41220-23-9 | |
Record name | NSC33138 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00492683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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